

Application Notes and Protocols for Metoprolol Acid-d5 in Pharmacokinetic Studies

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Compound of Interest		
Compound Name:	Metoprolol Acid-d5	
Cat. No.:	B564542	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Metoprolol Acid-d5** as an internal standard in pharmacokinetic (PK) studies of metoprolol. Detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation are included, along with a summary of relevant pharmacokinetic parameters and a visualization of metoprolol's metabolic pathway.

Introduction

Metoprolol is a widely prescribed beta-blocker used in the treatment of cardiovascular diseases. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. Stable isotope-labeled internal standards are essential for accurate and precise quantification of drugs and their metabolites in biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS). **Metoprolol Acid-d5**, a deuterated analog of the major metabolite of metoprolol, serves as an ideal internal standard for pharmacokinetic studies due to its similar physicochemical properties to the analyte and its distinct mass, which prevents analytical interference.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of metoprolol and its metabolites from studies in healthy adult volunteers following oral administration. These values



can vary based on factors such as age, sex, genetic polymorphisms (e.g., CYP2D6 metabolizer status), and formulation.[1][2][3][4][5]

Table 1: Pharmacokinetic Parameters of Metoprolol in Healthy Adults (Oral Administration)

Parameter	Value	Units
Cmax (50 mg dose)	~34	μg/L
Cmax (100 mg dose)	3.56 - 50.81	μg/L
Tmax	1.5 - 2.5	hours
Elimination Half-life (t½)	3 - 7	hours
Oral Bioavailability	~50	%
Protein Binding	~12	%
Volume of Distribution (Vd)	3.2 - 5.6	L/kg

Table 2: Pharmacokinetic Parameters of Metoprolol Enantiomers and Metabolites

Compound	Parameter	Value	Units
(R)-Metoprolol	Clearance	0.41	L/h/kg
(S)-Metoprolol	Clearance	0.25	L/h/kg
(+)-(R)-Metoprolol Acid	Enantiomeric Ratio (Plasma)	1.1	-
(-)-(S)-Metoprolol Acid	Enantiomeric Ratio (Plasma)	-	
(+)-(R)-Metoprolol Acid	Enantiomeric Ratio (Urine)	1.2	-
(-)-(S)-Metoprolol Acid	Enantiomeric Ratio (Urine)	-	



Experimental Protocols

Protocol 1: Quantification of Metoprolol in Human Plasma using LC-MS/MS with Metoprolol Acid-d5 Internal Standard

This protocol describes a method for the quantitative analysis of metoprolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Metoprolol Acid-d5** as an internal standard.

- 1. Materials and Reagents
- Metoprolol reference standard
- Metoprolol Acid-d5 (internal standard)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Human plasma (K2EDTA as anticoagulant)
- 96-well plates or microcentrifuge tubes
- 2. Preparation of Stock and Working Solutions
- Metoprolol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of metoprolol in 10 mL of methanol.
- Metoprolol Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
- Metoprolol Acid-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Metoprolol Acid-d5 in 1 mL of methanol.
- IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.



- 3. Sample Preparation (Protein Precipitation)
- Allow frozen plasma samples to thaw at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- To 100 μL of plasma in a 1.5 mL microcentrifuge tube, add 10 μL of the IS working solution (100 ng/mL Metoprolol Acid-d5).
- Add 300 μL of acetonitrile (or methanol) to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μL of the mobile phase.
- Vortex for 30 seconds and inject into the LC-MS/MS system.
- 4. LC-MS/MS Conditions
- Liquid Chromatography (LC)
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Flow Rate: 0.4 mL/min
 - Gradient:
 - 0-0.5 min: 10% B



■ 0.5-2.5 min: 10-90% B

■ 2.5-3.0 min: 90% B

3.0-3.1 min: 90-10% B

■ 3.1-4.0 min: 10% B

Injection Volume: 5 μL

Column Temperature: 40°C

Mass Spectrometry (MS)

Ionization Mode: Positive Electrospray Ionization (ESI+)

Multiple Reaction Monitoring (MRM) Transitions:

■ Metoprolol: m/z 268.2 → 116.1

■ Metoprolol Acid-d5 (IS): m/z 287.2 → 116.1 (proposed)

Source Parameters (example, instrument-dependent):

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

Cone Gas Flow: 50 L/hr

Desolvation Gas Flow: 800 L/hr

5. Data Analysis and Quantification

Construct a calibration curve by plotting the peak area ratio of metoprolol to Metoprolol
Acid-d5 against the concentration of the calibration standards.

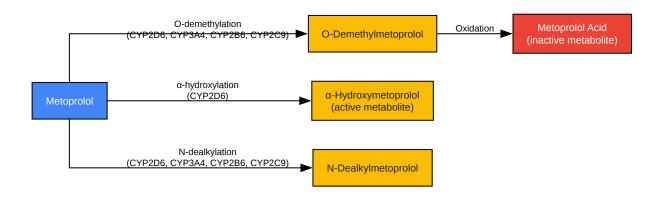


- Use a weighted $(1/x^2)$ linear regression to fit the calibration curve.
- Determine the concentration of metoprolol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metoprolol Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of metoprolol in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6.



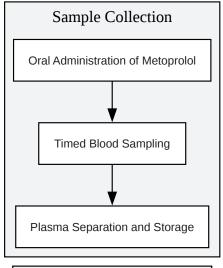
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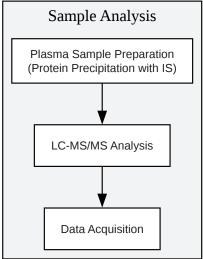
Caption: Major metabolic pathways of metoprolol.

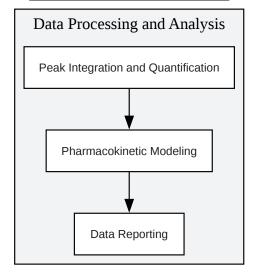
Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the key steps in a typical pharmacokinetic study workflow for metoprolol using **Metoprolol Acid-d5**.









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Caption: Workflow for metoprolol pharmacokinetic analysis.



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